molecular formula C9H10N2O B1290687 6-Isopropoxynicotinonitrile CAS No. 195140-86-4

6-Isopropoxynicotinonitrile

Cat. No.: B1290687
CAS No.: 195140-86-4
M. Wt: 162.19 g/mol
InChI Key: JOGPZXCZAZFDHV-UHFFFAOYSA-N
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Description

6-Isopropoxynicotinonitrile (CAS: 195140-86-4) is a pyridine derivative with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. It features a nitrile group at the 3-position and an isopropoxy substituent at the 6-position of the pyridine ring (Figure 1). This compound is exclusively used in scientific research, with a purity exceeding 98.00%, as confirmed by quality control analyses .

Properties

IUPAC Name

6-propan-2-yloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGPZXCZAZFDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629120
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195140-86-4
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxynicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with isopropanol in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then allowed to reach room temperature. The reaction mixture is then concentrated, and the product is extracted using ethyl acetate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Isopropoxynicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Isopropoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Properties:

  • Storage : Recommended storage at 2–8°C in a sealed, moisture-free environment.
  • Solubility : Exhibits variable solubility in organic solvents; preparation of stock solutions may require heating to 37°C and sonication for optimal dissolution .
  • Applications : Primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. Its average rating of 5/5 (based on 30 independent studies) underscores its reliability in experimental workflows .

Comparison with Similar Compounds

The structural and functional attributes of 6-isopropoxynicotinonitrile are benchmarked against analogous pyridine-based nitriles. Below is a comparative analysis of key derivatives:

Structural Analogues: Substituent Variations

Table 1: Comparative Overview of Nicotinonitrile and Picolinonitrile Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound 195140-86-4 C₉H₁₀N₂O 162.19 3-CN, 6-OCH(CH₃)₂ High-purity research chemical
6-[Isopropyl(methyl)amino]nicotinonitrile 411233-36-8 C₁₀H₁₃N₃ 175.24 3-CN, 6-N(CH₃)(CH(CH₃)₂) Potential bioactivity; limited solubility data
6-Chloronicotinonitrile 33252-28-7 C₆H₃ClN₂ 138.55 3-CN, 6-Cl Halogenated intermediate for cross-coupling reactions
6-(Trifluoromethyl)nicotinonitrile N/A C₇H₃F₃N₂ 172.11 3-CN, 6-CF₃ Hydrophobic; used in fluorinated drug design
6-Amino-5-nitropicolinonitrile 1361058-62-9 C₆H₄FN₃ 137.11 2-CN, 5-NO₂, 6-NH₂ Dual-functional (amino-nitro); R&D applications
2-Chloro-6-isopropylnicotinonitrile 108244-44-6 C₉H₉ClN₂ 180.63 2-CN, 6-Cl, 2-CH(CH₃)₂ Herbicide intermediate; chlorinated variant

Physicochemical and Functional Differences

Solubility and Stability

  • This compound: Requires sonication and controlled heating for solubility optimization. Stable at -80°C for 6 months .
  • 6-(Trifluoromethyl)nicotinonitrile: Highly hydrophobic (CF₃ group), limiting aqueous solubility but enhancing membrane permeability in drug candidates .

Research Significance

This compound distinguishes itself through its isopropoxy group, which balances steric bulk and electronic effects, enabling versatile reactivity in catalysis and drug discovery. In contrast, halogenated analogues (e.g., 6-chloro, 6-CF₃) prioritize electronic modulation, while amino-nitro derivatives (e.g., 6-amino-5-nitropicolinonitrile) offer bifunctional sites for complex heterocycles.

Biological Activity

6-Isopropoxynicotinonitrile is a derivative of nicotinonitrile, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

This compound features a pyridine ring substituted with an isopropoxy group and a nitrile functional group. Its chemical structure is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that nicotinonitrile derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related nicotinonitriles range from 4.9 to 17 µM against E. coli ATCC 35128, indicating substantial antibacterial activity .

CompoundMIC (µM)Target Organism
This compoundTBDTBD
Nicotinonitrile Derivative4.9-17E. coli ATCC 35128
Another Derivative42-160S. aureus

Molluscicidal Activity

The molluscicidal properties of nicotinonitriles have been explored in depth. A study reported that nicotinonitrile derivatives significantly reduced acetylcholinesterase (AChE) levels in M. cartusiana land snails, suggesting potential applications in pest control . The reduction in AChE levels indicates neurotoxic effects that could be leveraged in agricultural settings.

CompoundAChE Reduction (fold)LC50 (mg/L)
Compound 21.09TBD
Compound 4a1.29TBD
Compound 4b1.24TBD

The biological activities of this compound can be attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymes : The reduction in AChE levels suggests that the compound may act as an inhibitor, disrupting cholinergic signaling in target organisms.
  • Cell Membrane Disruption : Increased levels of transaminases such as alanine transaminase (ALT) and aspartate aminotransferase (AST) following treatment indicate potential membrane destabilization effects, which could lead to cell death in susceptible organisms .

Study on Molluscicidal Effects

A recent study investigated the molluscicidal activity of several nicotinonitrile derivatives against M. cartusiana. The results demonstrated that these compounds could effectively reduce AChE levels, leading to significant mortality in treated snails. Histopathological examinations revealed vacuolization in digestive glands, further supporting the neurotoxic hypothesis .

Antibacterial Efficacy

In another study focusing on the antibacterial properties of nicotinonitriles, several derivatives were evaluated against common pathogens. The findings indicated that certain structural modifications enhanced antimicrobial potency, paving the way for developing new antibiotics based on the nicotinonitrile scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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